molecular formula C14H11NO2 B1305167 Carbazol-9-yl-acetic acid CAS No. 524-80-1

Carbazol-9-yl-acetic acid

Cat. No.: B1305167
CAS No.: 524-80-1
M. Wt: 225.24 g/mol
InChI Key: PBDMLLFEZXXJNE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbazol-9-yl-acetic acid, also known as 2-(9h-carbazol-9-yl)acetic acid, is a carbazole derivative. Carbazole derivatives have been found to exhibit potent inhibitory activity against histone deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

It is known that carbazole derivatives can inhibit hdacs . HDACs remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, these compounds can increase the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

This compound is involved in the electrochemical oxidation pathway of carbazole and several N-substituted derivatives . The electrochemical properties of carbazole derivatives provide insight into their oxidation and reduction mechanisms as well as possible subsequent reactions .

Pharmacokinetics

It’s known that the compound is used in the formation of poly(2-(9h-carbazol-9-yl) acetic acid) thin-film by oxidative electropolymerization .

Result of Action

The result of the action of this compound is the formation of a poly(2-(9H-carbazol-9-yl) acetic acid) thin-film . This film shows a green color in the oxidized state and high transmittance in the neutral state . The film is soluble in common organic solvents, such as DMSO, THF, NMP, and DMAC .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the electrochemical polymerization of the compound was performed in a reaction medium containing the monomer and 0.1 M TBABF4 mixture in acetonitrile (ACN) using repeated cycling at a scanning rate of 250 mV . The proportion of this compound in the electrodeposited polymer films has an impact on the adhesion strength values measured by AFM .

Biochemical Analysis

Biochemical Properties

Carbazol-9-yl-acetic acid plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative processes, such as cytochrome P450 enzymes, which facilitate its metabolism and subsequent biochemical reactions . The nature of these interactions often involves the formation of intermediate metabolites that can further participate in various biochemical pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, this compound has been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context of its interaction . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular responses, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where specific dosages are required to elicit significant biochemical and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability and activity, affecting its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular transport mechanisms, such as ATP-binding cassette (ABC) transporters . These interactions can affect the compound’s efficacy and toxicity, depending on its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbazol-9-yl-acetic acid typically involves the functionalization of carbazole at the 9-position. One common method includes the reaction of carbazole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also crucial aspects of industrial production to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: Carbazol-9-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone or silver oxide in aqueous media.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromoacetic acid in the presence of a base like potassium carbonate in DMF.

Major Products:

Scientific Research Applications

Carbazol-9-yl-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a carbazole moiety with an acetic acid group, which allows it to form stable self-assembled monolayers. This property makes it particularly valuable in the field of organic electronics, where it enhances the performance and stability of photovoltaic devices .

Properties

IUPAC Name

2-carbazol-9-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDMLLFEZXXJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384666
Record name Carbazol-9-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-80-1
Record name 9-Carbazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazol-9-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Carbazoleacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-CARBAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547WS9128O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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